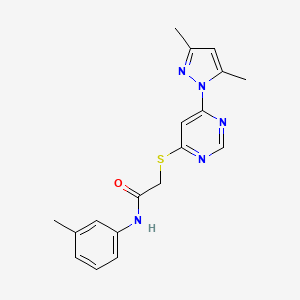

![molecular formula C8H13BrN2O3 B2429525 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride CAS No. 893749-96-7](/img/structure/B2429525.png)

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

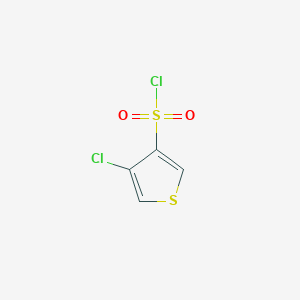

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1982950-19-5 . It has a molecular weight of 220.66 and its IUPAC name is 4-[(dimethylamino)methyl]-5-methyl-3-isoxazolecarboxylic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C8 H12 N2 O3 . Cl H . The InChI code for this compound is 1S/C8H12N2O3.ClH/c1-5-6 (4-10 (2)3)7 (8 (11)12)9-13-5;/h4H2,1-3H3, (H,11,12);1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.66 .Aplicaciones Científicas De Investigación

Peptide Coupling and Enzymatic Substrate Synthesis

Brunel, Salmi, and Letourneux (2005) highlight the use of Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent for the synthesis of various amino acid derivatives, including 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride. This method is particularly useful in the synthesis of Fa-Met, an important enzymatic substrate, achieving high chemical yields of up to 90% (Brunel, Salmi, & Letourneux, 2005).

Tautomerism Studies in Heteroaromatic Compounds

In a study by Boulton and Katritzky (1961), the tautomerism of heteroaromatic compounds, including isoxazoles, was investigated. They found that certain isoxazole derivatives, akin to 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride, exist in different tautomeric forms depending on the solvent used. This study contributes to the understanding of the basicities and acid strengths of these compounds (Boulton & Katritzky, 1961).

Applications in Organic Synthesis and Chemical Properties

The synthesis and properties of various isoxazol-5-one derivatives, related to 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride, were explored by Cheng, Wang, Liu, and Zhang (2009). They synthesized isoxazol-5-one derivatives through a one-pot reaction, revealing insights into their planar structures and chemical properties (Cheng, Wang, Liu, & Zhang, 2009).

Synthesis of Isoxazole Derivatives for Antitumor Activity

A study conducted by Deady, Rodemann, Zhuang, Baguley, and Denny (2003) on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines reveals the potential antitumor properties of compounds related to 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride. This research adds to the understanding of how such compounds can be utilized in the development of anticancer drugs (Deady et al., 2003).

Use in Antitumor and Antibacterial Syntheses

The synthesis of 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride, a compound structurally similar to 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride, was explored by Umezawa and Kinoshita (1957) for its antitumor and antibacterial activities. Their work demonstrates the potential of such compounds in medicinal chemistry (Umezawa & Kinoshita, 1957).

Safety And Hazards

Propiedades

IUPAC Name |

4-[(dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.ClH/c1-5-6(4-10(2)3)7(8(11)12)9-13-5;/h4H2,1-3H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESGBPWNWSBFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

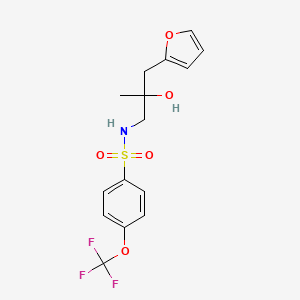

![2-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2429446.png)

![2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide](/img/structure/B2429447.png)

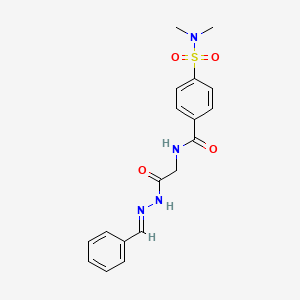

![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)

![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)

![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)

![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)

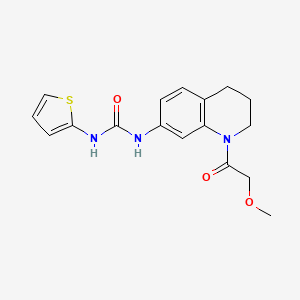

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2429456.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate](/img/structure/B2429457.png)